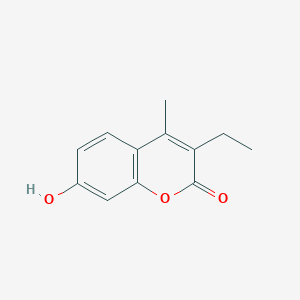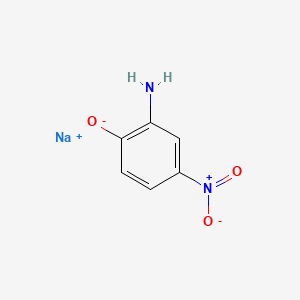
2-氨基-4-硝基苯酚钠
描述
Sodium 2-amino-4-nitrophenolate is an organic compound with the molecular formula C6H5N2NaO3. It is a derivative of nitrophenol and is known for its distinctive yellow color. This compound is used in various scientific research applications due to its unique chemical properties.
科学研究应用
Sodium 2-amino-4-nitrophenolate has a wide range of applications in scientific research:
生化分析
Biochemical Properties
Sodium 2-amino-4-nitrophenolate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of tyrosine phosphatase, which in turn affects the activity of cation channels such as Ca2+, K+, and Na+ . This inhibition can lead to alterations in cellular signaling pathways and metabolic processes.
Cellular Effects
The effects of Sodium 2-amino-4-nitrophenolate on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the activity of cation channels, leading to changes in cellular ion homeostasis . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, Sodium 2-amino-4-nitrophenolate exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in metabolic pathways and gene expression. For instance, the compound’s interaction with tyrosine phosphatase results in the inhibition of cation channel activity, which affects cellular signaling and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium 2-amino-4-nitrophenolate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of Sodium 2-amino-4-nitrophenolate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of similar compounds have been associated with toxic effects such as hyperthermia and oxidative stress . It is essential to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
Sodium 2-amino-4-nitrophenolate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can affect the activity of enzymes involved in oxidative phosphorylation and other metabolic processes . These interactions can lead to changes in cellular energy production and overall metabolic activity.
Transport and Distribution
The transport and distribution of Sodium 2-amino-4-nitrophenolate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for predicting the compound’s effects on cellular function and metabolism.
Subcellular Localization
Sodium 2-amino-4-nitrophenolate’s subcellular localization plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical activity.
准备方法
Synthetic Routes and Reaction Conditions
Sodium 2-amino-4-nitrophenolate can be synthesized through the reduction of 2,4-dinitrophenol. One common method involves the use of hydrogen sulfide in an aqueous alkaline solution at temperatures ranging from 20°C to 100°C . The pH of the solution is maintained between 7 and 9.5 during the reduction process to optimize yield and purity .
Industrial Production Methods
Industrial production of sodium 2-amino-4-nitrophenolate typically follows similar synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of hydrosulfide as a reducing agent is common in industrial settings .
化学反应分析
Types of Reactions
Sodium 2-amino-4-nitrophenolate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in substitution reactions, where the amino or nitro groups are replaced by other functional groups.
Esterification: It can react with carboxylic acids to form esters.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, hydrogen sulfide, and hydrazine hydrate are commonly used
Catalysts: Metallic nanoparticles such as silver and gold can catalyze reduction reactions.
Major Products Formed
4-Aminophenol: Formed through the reduction of the nitro group.
Various Esters: Formed through esterification reactions with carboxylic acids.
作用机制
The mechanism of action of sodium 2-amino-4-nitrophenolate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as tyrosine phosphatase, by reducing the activity of cation channels (Ca2+, K+, and Na+) . This inhibition can lead to various biological effects, including fungicidal activity .
相似化合物的比较
Sodium 2-amino-4-nitrophenolate is unique compared to other nitrophenol derivatives due to its specific functional groups and their arrangement on the aromatic ring. Similar compounds include:
2-Nitrophenol: An isomer with the nitro group in the ortho position.
4-Nitrophenol: An isomer with the nitro group in the para position.
2,4-Dinitrophenol: A compound with two nitro groups, known for its use in industrial applications.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of sodium 2-amino-4-nitrophenolate.
属性
CAS 编号 |
61702-43-0 |
|---|---|
分子式 |
C6H6N2NaO3 |
分子量 |
177.11 g/mol |
IUPAC 名称 |
sodium;2-amino-4-nitrophenolate |
InChI |
InChI=1S/C6H6N2O3.Na/c7-5-3-4(8(10)11)1-2-6(5)9;/h1-3,9H,7H2; |
InChI 键 |
BRFXNNKOCOUTSF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)[O-].[Na+] |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)O.[Na] |
Key on ui other cas no. |
61702-43-0 |
Pictograms |
Irritant |
产品来源 |
United States |
Synthesis routes and methods
Procedure details












体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

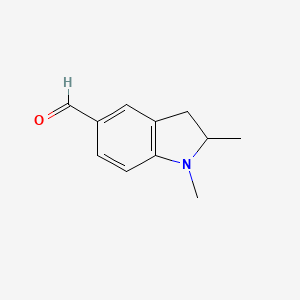
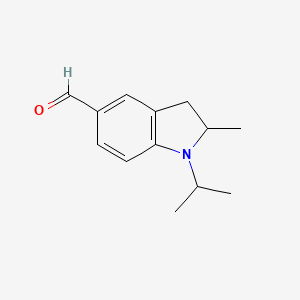
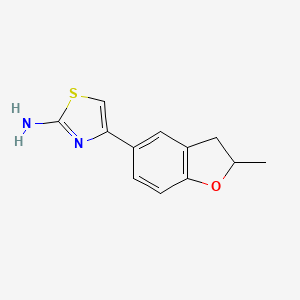

![3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid](/img/structure/B1310019.png)
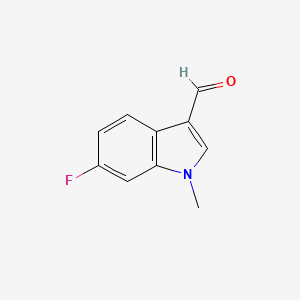

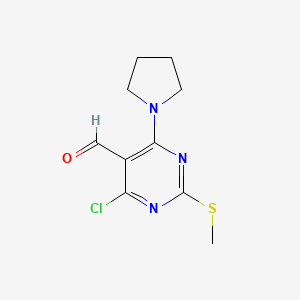
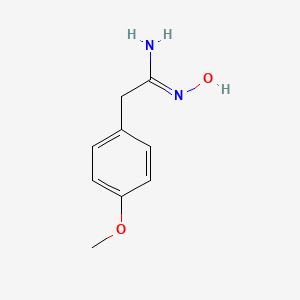

![(5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1310050.png)
![3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B1310053.png)
